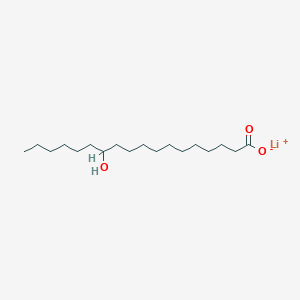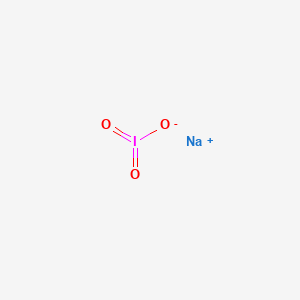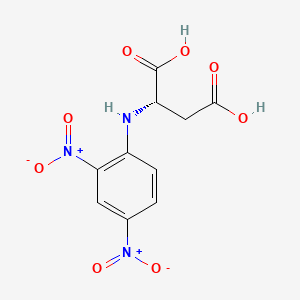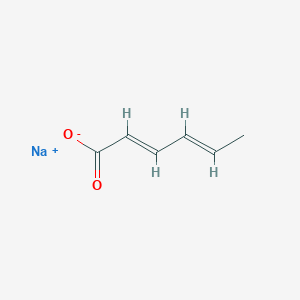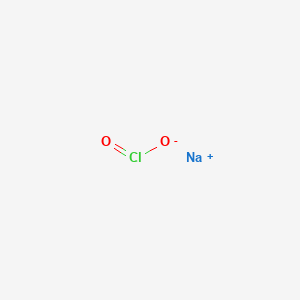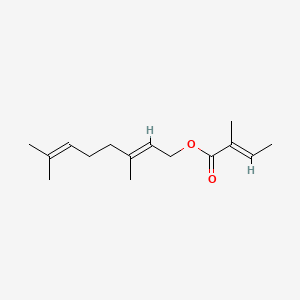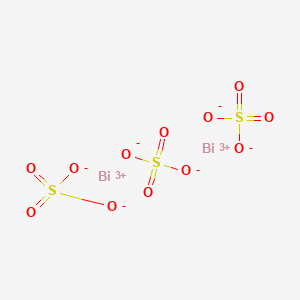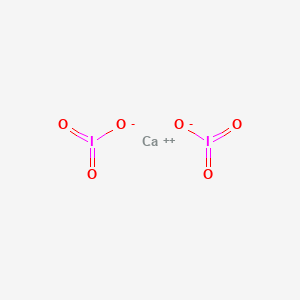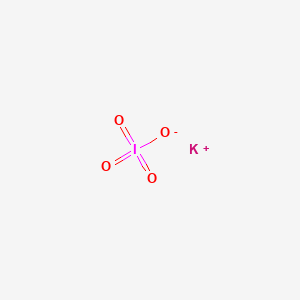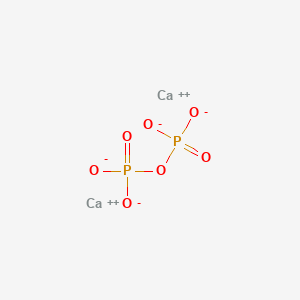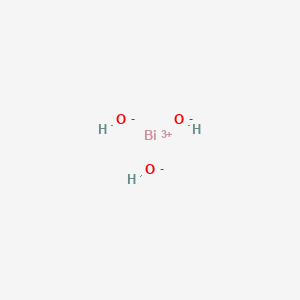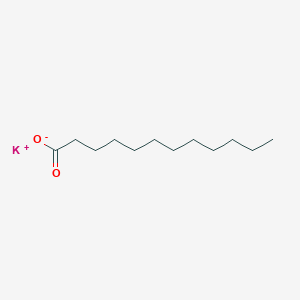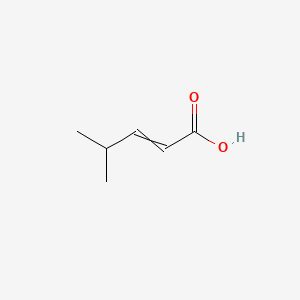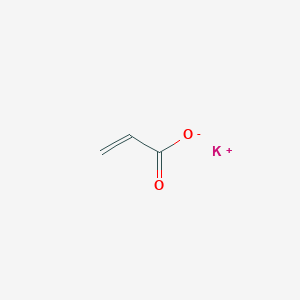
CID 82438
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
CID 82438 is a useful research compound. Its molecular formula is C3H3KO2 and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 82438 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 82438 including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of CID 82438 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.
Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: Dissolve 2,4-dichloro-5-nitrophenol (1.0 g) and 2-amino-4-methylpyridine (1.2 g) in ethanol (20 mL) and add a few drops of hydrochloric acid. Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum to obtain the product (CID 82438) as a yellow solid., Step 3: Dissolve the product (CID 82438) in ethanol (10 mL) and add a solution of sodium borohydride (0.2 g) in ethanol (5 mL) dropwise with stirring. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 4: Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic. Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (2 x 20 mL)., Step 5: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the reduced product as a yellow solid., Step 6: Dissolve the reduced product in ethanol (10 mL) and add a solution of sodium hydroxide (0.2 g) in water (5 mL) dropwise with stirring. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate (3 x 20 mL). Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the final product (CID 82438) as a yellow solid.
Propriétés
IUPAC Name |
potassium;prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIJGNKOJGGCI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 82438 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

